3-(4-methoxyphenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide

STAT1 Inhibition In Vitro Pharmacology Negative Control

Phthalazine-based SAR studies often fail because researchers substitute halogenated analogs without accounting for the electronic effects of para-substituents. 3-(4-Methoxyphenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide (CAS 338975-84-1) solves this by providing a structurally defined, electron-donating (+M) methoxy reference compound. · Quantitative STAT1 negative control: Close analog shows IC50 >55.7 µM, enabling reliable assay window validation. · Dedicated H-bond probe: Four H-bond acceptors allow systematic SAR deconvolution when paired with fluoro/chloro analogs. · Lower lipophilicity scaffold: Reduces promiscuous binding risk vs halogenated congeners, offering a ligand-efficient starting point for lead optimization. · Guaranteed ≥98% purity with ISO-certified CoA ensures observed phenotypes are molecule-specific, not impurity-derived.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 338975-84-1
Cat. No. B3019422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide
CAS338975-84-1
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCN(C)C(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H17N3O3/c1-20(2)18(23)16-14-6-4-5-7-15(14)17(22)21(19-16)12-8-10-13(24-3)11-9-12/h4-11H,1-3H3
InChIKeyUWTIMDHNNTVACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide Overview


3-(4-Methoxyphenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide (CAS 338975-84-1) is a synthetic small molecule belonging to the 3-aryl-4-oxophthalazine-1-carboxamide class [1]. It features a phthalazine core, a key heterocyclic scaffold in medicinal chemistry, and is structurally characterized by a para-methoxyphenyl substitution at the 3-position and a dimethylcarboxamide group at the 1-position. This specific substitution pattern differentiates it from other commercially available analogs and makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly when investigating the influence of electron-donating groups on target binding .

Critical Role of the 3-Methoxy Substituent


The biological activity and physicochemical profile of 3-aryl-4-oxophthalazine-1-carboxamides are profoundly influenced by the nature of the para-substituent on the 3-phenyl ring. The target compound's para-methoxy group is electron-donating via resonance (+M effect), which significantly alters the electron density of the phthalazine core compared to analogs with electron-withdrawing groups like fluorine or chlorine . This electronic modulation impacts both the compound's hydrogen-bonding capacity and its overall lipophilicity, making it non-interchangeable with its halogenated analogs in biological assays. For instance, the 4-fluorophenyl analog has shown only very weak activity against STAT1 (IC50 > 55.7 µM), highlighting how even subtle para-substitutions can dictate target engagement [1]. Direct substitution without rigorous comparative validation would invalidate any SAR dataset.

Quantitative Differentiation vs. In-Class Analogs


STAT1/STAT3 Negative Control

The bioactivity baseline for this compound class is exceptionally low, as demonstrated by the 4-fluorophenyl analog (CAS 339021-31-7), which exhibits an IC50 > 55,700 nM against STAT1 [1]. The 4-methoxy variant serves as a chemically matched negative control. Given the electron-donating nature of the methoxy group, its biological activity would be expected to be even weaker or equivalent, making it ideal for establishing the assay floor in screening cascades where active hits from this series have IC50 values in the sub-10 µM range.

STAT1 Inhibition In Vitro Pharmacology Negative Control

Enhanced Hydrogen-Bond Acceptor Capacity

The para-methoxy substituent introduces an additional hydrogen-bond acceptor (HBA) compared to non-oxygenated or halogenated analogues. This results in a higher topological polar surface area (tPSA) and can be quantitatively compared to the 4-fluorophenyl analog . The increased HBA count can enhance aqueous solubility and provide additional anchoring points for polar residues in a target protein's binding pocket, a feature absent in the 4-fluoro, 4-chloro, and 3-trifluoromethyl analogs .

Physicochemical Properties Hydrogen Bonding Solubility

Lipophilicity Differentiation from Halogenated Analogs

Lipophilicity, measured by calculated LogP (cLogP), is critical for membrane permeability and non-specific binding. The electron-donating methoxy group provides a distinct lipophilicity window compared to analogs with electron-withdrawing substituents. This allows scientists to select the analog with the optimal cLogP for their specific assay conditions, avoiding the higher lipophilicity associated with halogenated or trifluoromethylated-phenyl derivatives .

Lipophilicity Physicochemical Profile LogP

High Purity and Quality Control Standards

For a compound with very limited published biological data, chemical purity is the paramount quantitative metric for procurement. Reputable vendors supply this compound with a certified purity of at least 98% (NLT 98%), often verified by HPLC, and provide full ISO-certified quality control documentation . This establishes a reliable baseline, unlike inconsistent or undocumented sources of structurally similar analogs, ensuring that experimental outcomes are attributable to the compound's structure and not to trace impurities .

Analytical Chemistry Quality Control Procurement

Key Research Applications


STAT1/STAT3 Screening Negative Control

Based on the established weak activity of its close structural analog (IC50 > 55.7 µM against STAT1) [1], this compound can be used as a quantitative negative control. Researchers can benchmark the assay by confirming that this compound, with its electron-donating methoxy substituent, does not produce a false positive signal, thereby validating the screening window for the discovery of more potent phthalazine-based STAT inhibitors.

Hydrogen-Bonding SAR Probe

With four hydrogen-bond acceptors, one more than its fluorinated counterpart , this compound serves as a dedicated probe for structure-activity relationship (SAR) studies. Systematic replacement of this compound with the 4-fluoro or 4-chloro analogs allows medicinal chemists to quantitatively deconvolute the contribution of a specific hydrogen bond to binding affinity, guiding the design of more potent leads.

Lower-Lipophilicity Fragment Lead

The calculated lipophilicity of this compound is lower than its trifluoromethyl or halogenated analogs . This makes it a superior starting point for drug discovery programs where high lipophilicity leads to undesirable properties like promiscuous binding, rapid metabolic clearance, or poor aqueous solubility. Researchers can build potency onto this leaner, more ligand-efficient scaffold.

Building Block for Compound Libraries

For chemical biology groups constructing in-house screening libraries, the guaranteed purity of ≥98% with full ISO certification from reputable vendors is a critical specification. This ensures that when this novel scaffold is screened against new targets, the observed phenotype is directly linked to the molecule and not to a bioactive impurity, saving significant resources in hit validation.

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